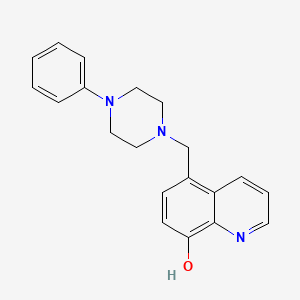

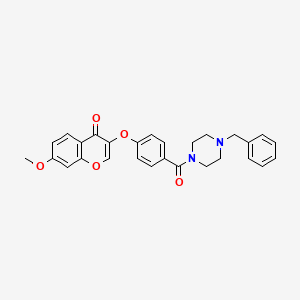

![molecular formula C19H24N4O3S B3018603 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide CAS No. 326090-41-9](/img/structure/B3018603.png)

3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide" is a chemical entity that appears to be related to a family of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The derivatives of pyrimidine have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is described in the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems using a multicomponent reaction. This reaction involves arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions . Although the specific compound is not mentioned, the synthesis approach using cyanamide as a building block in a Biginelli-type reaction could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as evidenced by the crystal structure determination of a related compound, 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one . This compound's crystal structure analysis reveals that the triazolopyrimidinone moiety's ring atoms are almost coplanar, and the cyclohexyl ring adopts a chair conformation. This information suggests that the cyclohexyl group in the compound of interest may also adopt a similar conformation, contributing to its three-dimensional structure and potentially affecting its chemical properties and biological activity.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can vary widely depending on the substituents and reaction conditions. For instance, the synthesis of 3-substituted aminoimidazo[1,5-a]pyridine derivatives through cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas with dicyclohexylcarbodiimide (DCCD) indicates that pyrimidine derivatives can undergo cyclization reactions to form more complex polycyclic structures . This type of reaction could be relevant to the chemical behavior of the compound , especially if similar cyclization agents or conditions are employed.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystal structure determination provides data such as the density and molecular weight, which are fundamental physical properties that can influence a compound's solubility, stability, and reactivity . The chemical properties of pyrimidine derivatives, such as their reactivity in multicomponent reactions or cyclization processes, are also crucial for understanding their potential applications in chemical synthesis and drug design .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has explored the synthesis and characterization of pyrimidine derivatives, highlighting their significance in chemical synthesis and potential applications in drug development. For instance, Hao et al. (2009) developed a microwave-assisted, chemoselective synthesis of new 3-pyrimidin-5-ylpropanamides, demonstrating the method's efficiency and environmental benefits. This approach underscores the versatility of pyrimidine derivatives in synthetic chemistry and their potential for rapid, sustainable chemical syntheses Hao et al., 2009.

Biological Activities

Several studies have focused on the pharmacological and biological activities of pyrimidine derivatives. Bhat et al. (2014) synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents Bhat et al., 2014.

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer activities of pyrimidine derivatives has shown promising results. Nunna et al. (2014) investigated the synthesis, characterization, and antimicrobial activity of heterocyclic compounds containing a sulfamido moiety, indicating their potential in addressing microbial resistance Nunna et al., 2014. Furthermore, Kamiński et al. (2015) designed and synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, displaying broad spectra of anticonvulsant activity, highlighting the therapeutic potential of pyrimidine derivatives in epilepsy treatment Kamiński et al., 2015.

properties

IUPAC Name |

3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c24-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-4-14-21-19/h4,8-11,13-15H,1-3,5-7,12H2,(H,22,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULWWVPUFKLSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

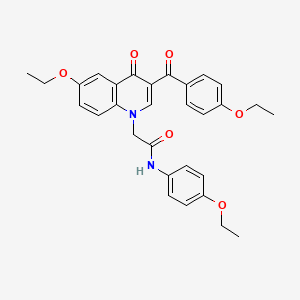

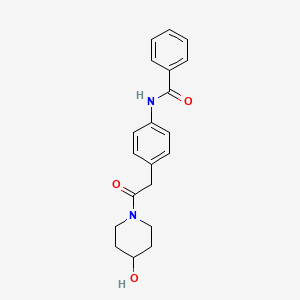

![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)

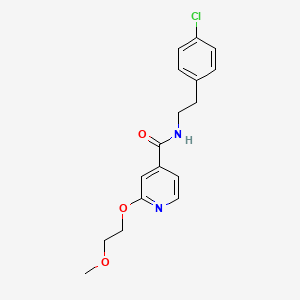

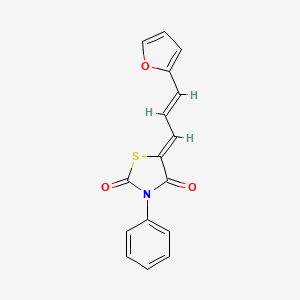

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

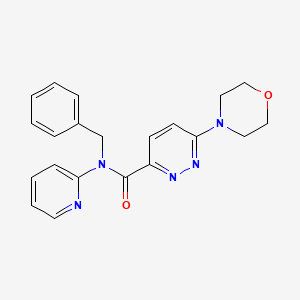

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)

![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)

![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)